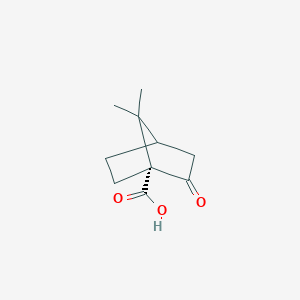

(1R)-(-)-Ketopinic acid

Description

Historical Context and Significance of Chiral Camphor (B46023) Derivatives in Organic Chemistry

Camphor, a naturally occurring monoterpenoid, has a long and storied history in organic chemistry. escholarship.org Available in both enantiomeric forms, camphor and its derivatives have served as a cornerstone of the "chiral pool," providing readily accessible and stereochemically defined starting materials for synthesis. escholarship.orgmdpi.com The functionalization of the camphor scaffold, often through orchestrated molecular rearrangements, has allowed chemists to access a diverse range of chiral building blocks. escholarship.org

Over the years, numerous chiral auxiliaries have been developed from camphor, such as camphorsultams, which are highly effective in controlling the stereoselectivity of reactions like the Diels-Alder cycloaddition. tcichemicals.combenthamdirect.com The development of new camphor-based chiral auxiliaries remains an active area of research, with a focus on modifying the camphor framework to fine-tune its steric and electronic properties for specific synthetic applications. rhhz.net This historical foundation has paved the way for the exploration and application of more specialized camphor derivatives like (1R)-(-)-Ketopinic acid.

Stereochemical Profile and Nomenclature of this compound

The systematic IUPAC name for this compound is (1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid . The "(1R,4S)" designation specifies the absolute configuration at the two stereocenters in the bicyclic ring system. The molecule's rigid structure and defined stereochemistry are crucial for its role in asymmetric synthesis, as they allow for predictable facial shielding of a prochiral center, leading to high levels of stereocontrol.

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | (1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid |

| CAS Number | 18788-99-3 |

| Molecular Formula | C₁₀H₁₄O₃ |

| Molecular Weight | 182.22 g/mol |

| Melting Point | 237-239 °C |

| Optical Activity | [α]23/D -58° (c = 1 in chloroform) |

Note: Data sourced from publicly available chemical information.

Overview of Academic Research Trajectories for this compound

The academic research surrounding this compound is diverse, primarily focusing on its application as a chiral starting material for the synthesis of various ligands and catalysts for asymmetric reactions.

Synthesis of Chiral Ligands: A significant area of research involves the use of this compound to prepare novel chiral ligands for transition metal-catalyzed reactions. For instance, chiral phosphine-oxazoline ligands derived from (+)-ketopinic acid have been shown to be effective in asymmetric palladium-catalyzed Heck reactions. acs.orgscientificlabs.co.uksigmaaldrich.com Similarly, imino-phosphine and iminopyridine ligands synthesized from this chiral precursor have been successfully applied in palladium-catalyzed asymmetric Diels-Alder reactions and copper-catalyzed Henry (nitro aldol) reactions, respectively. scientificlabs.co.uksigmaaldrich.com

Development of Chiral Auxiliaries and Organocatalysts: this compound has also been a valuable starting point for the development of new chiral auxiliaries and organocatalysts. For example, it has been used to prepare new chiral oxazolidinone auxiliaries. scientificlabs.co.uk Furthermore, it has served as a precursor for the synthesis of camphor-derived diamines, which can be converted into bifunctional thiourea (B124793) organocatalysts for enantioselective conjugate addition reactions. nih.gov More recently, it has been used in the diastereoselective synthesis of N-heterocyclic carbene (NHC) precursors. mdpi.comnih.gov

Applications in Total Synthesis: The utility of this compound extends to the total synthesis of complex natural products. For example, a camphor-modified chiral amine derived from (+)-ketopinic acid was instrumental in the synthesis of (+)-negamycin. acs.org The methyl ester of (+)-ketopinic acid has also been employed as a practical dienophile synthon in the asymmetric cycloaddition for the total synthesis of narcissus alkaloids. acs.org

Methodology Development: Research has also focused on improving the synthesis of this compound itself, often from the more readily available (1S)-(+)-10-camphorsulfonic acid. mdpi.comacs.org These studies aim to provide more efficient and scalable routes to this important chiral building block, thereby facilitating its broader use in academic and industrial research. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C10H14O3 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

(1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid |

InChI |

InChI=1S/C10H14O3/c1-9(2)6-3-4-10(9,8(12)13)7(11)5-6/h6H,3-5H2,1-2H3,(H,12,13)/t6?,10-/m1/s1 |

InChI Key |

WDODWBQJVMBHCO-PHUNFMHTSA-N |

Isomeric SMILES |

CC1(C2CC[C@@]1(C(=O)C2)C(=O)O)C |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)C(=O)O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1r Ketopinic Acid and Its Enantiomers

Chemoenzymatic Synthetic Routes to Optically Active Ketopinic Acid

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the practicality of chemical reactions, offers powerful strategies for producing optically active molecules. nih.gov While direct enzymatic synthesis of the ketopinic acid structure is not widely documented, (1S)-(+)-Ketopinic acid is utilized in chemoenzymatic methods for the kinetic resolution of other molecules, such as secondary alcohols. researchgate.net In one such protocol, (1S)-(+)-ketopinic acid is used in a Mitsunobu reaction to selectively react with one enantiomer of a racemic alcohol, allowing for the separation of the enantiomers. researchgate.net This highlights the role of ketopinic acid as a key chiral agent in broader chemoenzymatic strategies rather than a product of one. researchgate.net

Optimized Chemical Synthesis from Precursor Camphor (B46023) Derivatives

The most common and practical routes to optically active ketopinic acid begin with enantiomerically pure camphor derivatives, which are readily available from the chiral pool. preprints.org A well-established precursor is (1S)-(+)-10-camphorsulfonic acid, which can be converted to (1S)-(+)-ketopinic acid through a two-step chlorination and oxidation sequence. acs.orgacs.org

An older, established method for producing the racemic form, dl-ketopinic acid, involves the oxidation of dl-10-camphorsulfonyl chloride with potassium permanganate (B83412) in an aqueous solution of sodium carbonate. orgsyn.org This procedure, while effective, has been improved upon in modern syntheses to enhance yield, safety, and scalability. acs.orgorgsyn.org

The conversion of the sulfonic acid to a sulfonyl chloride is a critical step in the synthesis of ketopinic acid from camphorsulfonic acid. The choice of chlorinating agent significantly impacts the reaction's efficiency, safety, and environmental footprint. While traditional reagents like thionyl chloride and oxalyl chloride are effective, recent advancements have identified cyanuric chloride as a superior alternative. acs.orgacs.orggoogle.com

Cyanuric chloride is a solid, making it easier and safer to handle compared to volatile and highly corrosive liquids like thionyl chloride. acs.orgacs.org Its use in conjunction with triethylamine (B128534) in an acetone (B3395972) solvent for the conversion of (1S)-(+)-10-camphorsulfonic acid provides a high-yielding and cleaner reaction. acs.org This method avoids the formation of acidic gaseous byproducts (like SO₂ and HCl from thionyl chloride), simplifying the workup procedure. acs.org The use of cyanuric chloride is a key optimization that leads to improved reaction outcomes with reported yields of approximately 80% for the two-step process. acs.orgacs.org

Table 1: Comparison of Reagents for Sulfonyl Chloride Formation This is an interactive table. Select a reagent for more details.

| Reagent | Formula | Key Advantages |

|---|---|---|

| Cyanuric Chloride | C₃Cl₃N₃ | Solid, safer to handle, high yield, no corrosive gas byproducts. acs.orgacs.org |

| Thionyl Chloride | SOCl₂ | Traditional reagent, effective but volatile and produces corrosive gases. preprints.org |

Scaling up organic reactions from the laboratory bench to larger, preparative scales presents unique challenges, including temperature control, reagent addition, and safety management. An improved and scalable two-step method for preparing (1S)-(+)-ketopinic acid from (1S)-(+)-10-camphorsulfonic acid has been developed specifically for syntheses exceeding 50 grams. acs.orgacs.org

Table 2: Reagents for Large-Scale (50g) Preparation of (1S)-(+)-Ketopinic Acid This is an interactive table. Click on a step for reagent details.

| Reaction Step | Reagent | Quantity (Starting with 50g CSA) | Purpose |

|---|---|---|---|

| 1. Chlorination | (1S)-(+)-10-Camphorsulfonic Acid | 50 g | Starting Material |

| Triethylamine | 30 mL | Base | |

| Acetone | 400 mL | Solvent | |

| Cyanuric Chloride | 40 g | Chlorinating Agent | |

| 2. Oxidation | Crude Camphorsulfonyl Chloride | Product from Step 1 | Substrate |

| Sodium Carbonate | 63.4 g | Base | |

| Potassium Permanganate | 69.3 g | Oxidizing Agent | |

| Water | 700 mL | Solvent |

Asymmetric Approaches to Ketopinic Acid Framework Construction

The construction of the specific enantiomer, (1R)-(-)-ketopinic acid or (1S)-(+)-ketopinic acid, relies heavily on asymmetric synthesis strategies. The most direct and widely used approach is a chiral pool synthesis, which utilizes a readily available, enantiomerically pure natural product as the starting material. preprints.org

In this case, the synthesis begins with the corresponding enantiomer of 10-camphorsulfonic acid, which is commercially available in both (1R) and (1S) forms. preprints.orgacs.org By starting with (1S)-(+)-10-camphorsulfonic acid, the synthesis yields (1S)-(+)-ketopinic acid, preserving the stereochemistry of the rigid bicyclic framework throughout the reaction sequence. acs.orgacs.org This strategy elegantly bypasses the need for more complex de novo asymmetric syntheses or challenging chiral resolutions of a racemic mixture. The inherent chirality of the camphor starting material directly dictates the chirality of the final ketopinic acid product. This makes ketopinic acid itself an important chiral building block for further asymmetric reactions, such as in the synthesis of chiral P,N-ligands for the Heck reaction or in the formation of chiral Schiff bases. acs.orgtandfonline.com

Applications of 1r Ketopinic Acid in Chiral Technologies and Reaction Development

Role as a Chiral Selector in Advanced Separation Techniques

The unique structural and chemical properties of ketopinic acid allow it to function as a highly effective chiral selector for the enantiomeric resolution of racemic compounds, particularly amines. Its application is most notable in the field of non-aqueous capillary electrophoresis (NACE).

Implementation in Non-Aqueous Capillary Electrophoresis (NACE)

(1S,4R)-(+)-Ketopinic acid [(+)-KPA], the enantiomer of (1R)-(-)-Ketopinic acid, has been successfully introduced as a chiral selector for the separation of pharmacologically active amines using NACE. Current time information in Bangalore, IN.nih.gov The use of organic solvents as the background electrolyte in NACE, as opposed to aqueous buffers, promotes the necessary interactions for chiral recognition. tdl.org

Research has demonstrated that (+)-KPA can achieve enantioresolution for many compounds, often with a reversed migration order compared to other selectors like 2R,3S,4R,5S-(-)-2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid [(-)-DIKGA]. Current time information in Bangalore, IN.duke.edu A significant achievement was the complete enantiomeric resolution (Resolution, Rs = 4.2) of the beta-blocker timolol, a separation that was not possible using (-)-DIKGA as the selector. Current time information in Bangalore, IN.harvard.edu This success led to the development of a validated NACE method for determining the enantiomeric purity of S-timolol, with a limit of detection (LOD) of 0.2% for the R-timolol impurity. nih.govduke.edu

Table 1: Enantioseparation of Pharmaceutical Amines using (+)-Ketopinic Acid in NACE

| Analyte | Result | Reference |

| Timolol | Complete enantioresolution (Rs = 4.2) achieved. | Current time information in Bangalore, IN. |

| Ephedrine | No enantioresolution observed with (+)-KPA. | nih.gov |

| Various Amines | Provided enantioresolution for most compounds previously separated by (-)-DIKGA. | Current time information in Bangalore, IN. |

Mechanisms of Chiral Ion-Pair Selection in Electrophoretic Systems

The primary mechanism for chiral recognition by ketopinic acid in NACE is through the formation of transient diastereomeric ion pairs. Current time information in Bangalore, IN.mdpi.com In the non-aqueous environment, the acidic ketopinic acid (the selector) and the basic amine analyte form a salt or ion pair.

The process unfolds as follows:

Ion Pair Formation : The chiral selector, (+)-KPA, being an acid, forms an ion pair with the basic enantiomers of the amine in the organic solvent-based electrolyte. acs.org

Diastereomeric Complexes : Because the selector is enantiomerically pure, it forms two different diastereomeric ion pairs, one with the (R)-enantiomer of the amine and one with the (S)-enantiomer.

Differential Stability and Mobility : These diastereomeric pairs have different formation constants and three-dimensional structures. This difference in stability and size/shape results in distinct electrophoretic mobilities.

Separation : The enantiomer that forms the more stable ion pair with the selector will have a different migration time through the capillary compared to the enantiomer that forms the less stable pair, leading to their separation into two distinct peaks. mdpi.com

The use of non-aqueous solvents is critical as it enhances the electrostatic interactions required for stable ion-pair formation, which would be shielded by water molecules in an aqueous system. tdl.org

Utilization as a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a subsequent reaction. acs.org Due to its rigid, enantiomerically pure structure, derivatives of ketopinic acid serve as excellent chiral auxiliaries in a variety of asymmetric reactions.

Enantioselective α-Alkylation of Ketones Mediated by this compound Derived Auxiliaries

The α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction, and controlling its stereochemistry is crucial for the synthesis of many natural products and pharmaceuticals. researchgate.netduke.edu Chiral auxiliaries derived from the camphor (B46023) scaffold, such as those from ketopinic acid, have been instrumental in this area.

A highly successful strategy involves the use of chiral N-amino cyclic carbamate (B1207046) (ACC) auxiliaries. researchgate.netacs.orgmdpi.com While the literature often refers to them as "camphor-derived," ketopinic acid is a key chiral pool starting material for such complex auxiliaries. tdl.org The general methodology proceeds through the formation of a chiral hydrazone.

The key steps are:

Hydrazone Formation : A ketone reacts with a camphor-derived ACC auxiliary to form a chiral hydrazone.

Azaenolate Formation : The hydrazone is deprotonated with a strong base (e.g., LDA) to form a rigid, chiral azaenolate. The stereochemistry of the auxiliary dictates the conformation of this intermediate.

Diastereoselective Alkylation : The azaenolate reacts with an alkyl halide. The chiral auxiliary blocks one face of the azaenolate, forcing the alkylating agent to approach from the less sterically hindered face, resulting in a highly diastereoselective alkylation.

Auxiliary Removal : The chiral auxiliary is subsequently cleaved, typically via hydrolysis, to release the α-alkylated ketone, now in high enantiomeric purity, and the auxiliary can often be recovered. mdpi.com

This method has proven to be highly enantioselective and provides high yields for a range of ketones and alkylating agents. researchgate.net

Table 2: Asymmetric α-Alkylation of Ketones using Camphor-Derived Auxiliaries

| Ketone | Alkylating Agent | Diastereomeric/Enantiomeric Ratio | Reference |

| Cyclohexanone | Benzyl (B1604629) bromide | >99:1 dr | mdpi.com |

| Propiophenone | Methyl iodide | >98:2 dr | researchgate.net |

| Acyclic Ketones | Various | High enantioselectivity reported. | tdl.org |

Application in Asymmetric Heck Reactions

The Palladium-catalyzed Heck reaction is a powerful tool for forming carbon-carbon bonds between alkenes and aryl or vinyl halides/triflates. The development of an asymmetric version of this reaction has been a significant goal. Ligands derived from (+)-Ketopinic acid have been shown to be highly effective in this transformation. duke.edu

Novel chiral phosphine-oxazoline (P,N) ligands can be synthesized from (+)-ketopinic acid. duke.edu When these ligands are complexed with a palladium source, they form efficient catalysts for asymmetric Heck reactions between aryl or alkenyl triflates and various cyclic alkenes. These reactions have been reported to proceed with good to excellent enantioselectivity, demonstrating the effective transfer of chirality from the ketopinic acid-derived ligand to the product. duke.edu

Table 3: Asymmetric Heck Reactions using (+)-Ketopinic Acid-Derived Ligands

| Substrate 1 (Triflate) | Substrate 2 (Alkene) | Enantiomeric Excess (ee) | Reference |

| Aryl Triflates | 2,3-Dihydrofuran | Good to Excellent | duke.edu |

| Alkenyl Triflates | Cyclopentene | Good to Excellent | duke.edu |

| Aryl Triflates | 4,7-Dihydro-1,3-dioxepin | Good to Excellent | duke.edu |

Participation in Asymmetric Baylis-Hillman Reactions

The Baylis-Hillman reaction creates a dense and useful functional group array by coupling an aldehyde with an activated alkene. Controlling the stereochemistry of the newly formed chiral center has been a focus of intensive research. An effective strategy involves the use of chiral Lewis acid catalysts derived from (+)-ketopinic acid. duke.edu

Novel camphor-derived dimerized ligands have been prepared through the condensation of (+)-ketopinic acid with diamines or hydrazine (B178648). duke.edu These ligands can then be used to form chiral Lewis acid complexes. These complexes have been successfully employed as catalysts in asymmetric Baylis-Hillman reactions, achieving good to high levels of enantioselectivity with catalyst loadings as low as 3 mol%. duke.edu The reaction between α-naphthyl acrylate (B77674) and various aldehydes, for instance, was shown to be complete in a short time frame with high stereoselectivity, highlighting the efficiency of these catalysts. duke.edu

Table 4: Asymmetric Baylis-Hillman Reaction using (+)-Ketopinic Acid-Derived Catalysts

| Aldehyde | Activated Alkene | Enantiomeric Excess (ee) | Reference |

| Various | α-Naphthyl acrylate | Good to High | duke.edu |

| Aromatic Aldehydes | Methyl Acrylate | Good |

Precursor for Novel Chiral Ligand Architectures in Catalysis

This compound, a derivative of camphor, possesses a rigid bicyclic framework that makes it a valuable chiral building block in asymmetric synthesis. Its enantiomer, (1S)-(+)-ketopinic acid, is also widely utilized for creating a variety of chiral ligands and auxiliaries that guide the stereochemistry in asymmetric reactions. acs.org

Synthesis of Phosphine-Nitrogen (P,N) Ligands from (1S)-(+)-Ketopinic Acid

While the focus is on this compound, it is noteworthy that its enantiomer, (1S)-(+)-Ketopinic acid, has been extensively used to synthesize chiral phosphine-nitrogen (P,N) ligands. These ligands, particularly phosphine-oxazoline ligands, have proven effective in asymmetric catalysis. sigmaaldrich.com The synthesis often begins with the conversion of (1S)-(+)-ketopinic acid into a chiral imino-phosphine or phosphine-oxazoline ligand. sigmaaldrich.com For example, Gilbertson and Fu reported the synthesis of novel chiral P,N-ligands from (1S)-(+)-ketopinic acid. capes.gov.br These ligands were subsequently used in palladium-catalyzed asymmetric Heck reactions involving aryl or alkenyl triflates and cyclic alkenes. sigmaaldrich.comcapes.gov.br Similarly, other research groups have developed chiral imino-phosphine ligands from (+)-ketopinic acid for use in palladium-catalyzed asymmetric Diels-Alder reactions. sigmaaldrich.com The synthesis of N-heterocyclic carbene (NHC) precursors has also been achieved starting from (1S)-(+)-ketopinic acid, which involves converting the acid to an amide and then an imine, followed by further transformations. nih.gov

Ligand Design Principles for Palladium-Catalyzed Asymmetric Transformations

The design of chiral ligands is a cornerstone of asymmetric transition-metal catalysis, as the ligand's structure directly influences the catalyst's activity and stereoselectivity. calis.edu.cn For palladium-catalyzed reactions, the goal is to create a chiral environment around the metal center that forces a reaction to proceed through a pathway favoring one enantiomer over the other.

Key principles in designing ligands, such as those derived from ketopinic acid, for palladium-catalyzed reactions include:

Rigid Scaffold : The rigid bicyclic structure of ketopinic acid provides a well-defined and predictable coordination geometry, which is crucial for effective stereocontrol. acs.orgnih.gov

Steric and Electronic Tuning : The ligand structure can be modified to fine-tune its steric bulk and electronic properties. This tunability is essential for optimizing both reactivity and enantioselectivity for a specific transformation. dicp.ac.cndicp.ac.cn For instance, the development of P-chiral biaryl bisphosphorus ligands has shown high efficiency in palladium-catalyzed asymmetric hydrogenation, a traditionally challenging area. dicp.ac.cn

Bifunctionality : Some modern ligand designs incorporate additional functional groups that can interact with the substrate or reaction intermediates through non-covalent interactions, such as hydrogen bonding or Lewis acid/base interactions. This secondary coordination can enhance both reactivity and enantioselectivity. rsc.org

Modularity : Ligands that can be synthesized in a modular fashion allow for the rapid generation of a library of related structures. This high-throughput approach facilitates the screening process to identify the optimal ligand for a particular palladium-catalyzed reaction. nih.gov

Researchers have successfully applied these principles to develop ligands for various palladium-catalyzed reactions, including Heck reactions, sigmaaldrich.comcapes.gov.br allylic alkylations, calis.edu.cn and C-H functionalization. nih.gov The development of new chiral ligands, such as planar-chiral oxazole-pyridine N,N-ligands, continues to expand the scope and efficiency of asymmetric palladium catalysis. dicp.ac.cn

Employment as a Chiral Resolving Agent for Racemic Mixtures

This compound serves as an effective chiral resolving agent, a compound used to separate a racemic mixture into its individual enantiomers. wikipedia.org The process generally relies on the formation of diastereomers that possess different physical properties, allowing for their separation. spcmc.ac.in

Diastereomeric Salt Formation Strategies

The most common method for chiral resolution is the conversion of a racemic mixture into a pair of diastereomers by reacting it with an enantiomerically pure chiral resolving agent. wikipedia.org When a racemic base is treated with an optically pure acid like this compound, two diastereomeric salts are formed.

(R)-Base + (1R)-Acid → (R, 1R)-diastereomeric salt

(S)-Base + (1R)-Acid → (S, 1R)-diastereomeric salt

These diastereomeric salts have different physical properties, most importantly, different solubilities. spcmc.ac.inlibretexts.org This difference allows for one of the diastereomers to be separated from the other. The selection of the resolving agent is critical and should meet several criteria, including being optically pure, chemically stable, and allowing for easy recovery after the resolution. researchgate.net While this compound is a useful resolving agent, other agents like tartaric acid and camphorsulfonic acid are also commonly employed. wikipedia.orgspcmc.ac.in

Crystallization-Based Enantioseparation Methodologies

Crystallization is the fundamental technique used to separate the diastereomeric salts formed during resolution. researchgate.netchiralpedia.com The process, known as diastereomeric crystallization, exploits the differential solubility of the diastereomeric salts in a chosen solvent. chiralpedia.com

The general methodology is as follows:

A racemic mixture (e.g., a chiral amine) is combined with an equimolar amount of this compound in a suitable solvent.

The mixture is often heated to ensure complete dissolution and salt formation.

The solution is then cooled, sometimes with the addition of a seed crystal, to induce crystallization.

Due to the difference in solubility, the salt of one diastereomer will preferentially crystallize out of the solution while the other remains dissolved. libretexts.org

The crystallized salt is isolated via filtration.

A simple acid-base workup is then performed on the isolated salt to break the ionic bond, regenerating the pure enantiomer of the original compound and recovering the this compound resolving agent. wikipedia.org

The success of this method is highly dependent on finding the right solvent and crystallization conditions, which can be a trial-and-error process. wikipedia.orgresearchgate.net In some cases, attempts to separate diastereomeric amides or salts formed with ketopinic acid derivatives have been unsuccessful because the resulting isomers were oils or did not separate effectively by column chromatography. beilstein-journals.org However, when successful, recrystallization can significantly improve the diastereomeric ratio, leading to a highly enantiomerically pure product. beilstein-journals.org

Below is a table summarizing the use of ketopinic acid in resolution:

| Application | Technique | Key Principle | Example Use |

| Chiral Resolution | Diastereomeric Salt Formation | Racemic base reacts with this compound to form diastereomeric salts. | Separation of racemic amines. |

| Enantioseparation | Fractional Crystallization | Diastereomeric salts have different solubilities, allowing one to crystallize selectively. | Isolation of a single enantiomer from a racemic mixture. |

| Chiral Selector | Non-aqueous Capillary Electrophoresis (NACE) | (1S)-(+)-Ketopinic acid used as a chiral selector to separate pharmacologically active amines. researchgate.net | Enantiomeric purity determination of S-timolol. researchgate.net |

Derivatization Strategies and Functionalization of 1r Ketopinic Acid

Synthesis of Ester Derivatives of (1R)-(-)-Ketopinic Acid

The synthesis of ester derivatives from this compound is a common strategy to introduce new functionalities and modify the compound's properties. The process typically involves the conversion of the carboxylic acid group into an ester via reactions with various alcohols.

A general method for synthesizing these esters involves converting the ketopinic acid into its acid chloride, which is then reacted with an alcohol. For instance, the reaction of (+)-ketopinic acid with bromoethanol can yield the corresponding bromoethyl ester. researchgate.net This intermediate can then be used to introduce nitrogen-containing heterocycles. researchgate.net

The stability of the ester bond in derivatives of ketopinic acid is a crucial factor, particularly for their potential applications. Quantum chemical calculations have shown that the energy required to break the ester bond in derivatives of (+)-ketopinic acid is lower than that for similar bonds in (-)-borneol (B1667373) esters. researchgate.netresearchgate.net This suggests a higher reactivity and potentially lower stability of the ketopinic acid esters under certain conditions.

A common strategy for incorporating nitrogen-containing heterocycles into the ester derivatives of this compound involves a three-stage process. researchgate.netgrafiati.com First, the carboxylic acid is converted to its more reactive acid chloride. researchgate.net This is followed by reaction with an appropriate linker, such as 2-bromoethanol, to form an ester with a terminal halide. researchgate.net Finally, nucleophilic substitution of the halide with a nitrogen-containing heterocycle, such as morpholine, piperidine, or N-substituted piperazines, yields the desired functionalized ester. researchgate.netgrafiati.com

This methodology has been successfully applied to synthesize a series of esters containing various heterocyclic fragments. researchgate.net However, the purification of these compounds can be challenging due to the aforementioned instability of the ester bond, which can lead to side reactions like transesterification. researchgate.netgrafiati.com

Table 1: Synthesis of Nitrogen-Containing Heterocyclic Esters of (+)-Ketopinic Acid

| Starting Material | Reagents | Product | Key Findings | Reference |

|---|

Synthesis of Amidoxime (B1450833) and Oxadiazole Derivatives

Amidoximes and oxadiazoles (B1248032) are important heterocyclic compounds with a range of biological activities. The synthesis of these derivatives from this compound provides a pathway to novel compounds with potential therapeutic applications.

The synthesis of O-acylated amidoximes from (+)-ketopinic acid serves as a key step in the preparation of 1,2,4-oxadiazoles. researchgate.net This process generally involves the reaction of an amidoxime with an activated form of the carboxylic acid. mdpi.com In a typical procedure, (+)-ketopinic acid is first converted to its acid chloride. researchgate.net This activated intermediate is then reacted with various amidoximes to produce a library of O-acylated amidoximes. researchgate.net

These reactions are often carried out under mild conditions and can lead to high yields of the desired products. The resulting O-acylated amidoximes are stable enough to be isolated and characterized before proceeding to the next step of cyclization. researchgate.net

The O-acylated amidoximes derived from (+)-ketopinic acid can be converted into substituted 1,2,4-oxadiazoles through a cyclization reaction. researchgate.net This transformation is typically induced by a reagent that promotes the intramolecular cyclodehydration of the O-acylated amidoxime intermediate. chim.it

One effective method for this cyclization is the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) under mild conditions. researchgate.net This approach has been used to synthesize a series of 1,2,4-oxadiazoles with a bicyclic substituent at the 5-position of the heterocycle. researchgate.net The reaction proceeds smoothly and provides a convenient route to these complex molecules. researchgate.netmdpi.com

Table 2: Synthesis of Amidoxime and 1,2,4-Oxadiazole Derivatives from (+)-Ketopinic Acid

| Precursor | Reagents | Intermediate/Product | Key Findings | Reference |

|---|---|---|---|---|

| (+)-Ketopinic acid | 1. Activating agent (e.g., SOCl₂) 2. Amidoxime | O-Acylated amidoximes | Efficient synthesis of precursors for oxadiazole formation. | researchgate.net |

Development of Camphor-Derived Dimerized Ligands

This compound is a valuable precursor for the synthesis of chiral ligands, which are essential for asymmetric catalysis. The development of dimerized ligands from this starting material has led to significant advancements in stereoselective reactions.

Novel camphor-derived dimerized ligands have been prepared through the condensation of (+)-ketopinic acid with various diamines and hydrazine (B178648) under acidic conditions. researchgate.net140.122.64 For example, the reaction of (+)-ketopinic acid with trans-1,2-diaminocyclohexane in refluxing chloroform (B151607) yields two diastereomeric ligands that can be separated by column chromatography. 140.122.64

These dimerized ligands, in combination with metal triflates, have been shown to be effective chiral Lewis acid catalysts for asymmetric reactions, such as the Baylis-Hillman reaction. 140.122.64 The use of these catalysts can lead to good to high enantioselectivities in the formation of carbon-carbon bonds. 140.122.64 The presence of the free carboxylic acid functionality in these ligands is thought to play a crucial role in their catalytic activity by coordinating to the metal center. 140.122.64

Structural Modifications for Tunable Chiral Induction and Reactivity

This compound, a derivative of camphor (B46023), possesses a rigid bicyclic framework that makes it an invaluable chiral building block in asymmetric synthesis. Its stereochemical information can be effectively transferred to new products through the strategic modification of its ketone and carboxylic acid functionalities. These modifications allow for the creation of a diverse range of chiral auxiliaries and ligands, whose reactivity and ability to induce chirality can be fine-tuned by altering their structural and steric properties.

Modification of the Carboxylic Acid Group: Formation of Chiral Auxiliaries

One of the most common strategies for utilizing this compound is the derivatization of its carboxylic acid group to form amides and esters, which can then be incorporated into more complex chiral auxiliaries. These auxiliaries impose facial selectivity in reactions on an attached prochiral substrate.

Oxazolidinone and Hydroxyoxazoline Auxiliaries: this compound can be converted into chiral oxazolidinones and hydroxyoxazolines. beilstein-journals.orgscientificlabs.co.uk For instance, oxazolones derived from ketopinic acid have been used in the synthesis of nonracemic hydroxyglutamic acids. In one study, an oxazolone (B7731731) derived from this compound was used to synthesize an enantiomerically pure bromomethoxy derivative, which was a key intermediate. beilstein-journals.org The steric bulk of the ketopinic acid framework directs the approach of incoming reagents, leading to high diastereoselectivity.

Similarly, chiral hydroxyoxazolines have been prepared by condensing (1S)-(+)-ketopinic acid with enantiopure β-amino alcohols. researchgate.netresearchgate.net These ligands have proven effective in catalytic asymmetric Diels-Alder reactions, achieving enantiomeric excesses (ee) of up to 90%. researchgate.net The specific β-amino alcohol used allows for the tuning of the steric and electronic properties of the resulting ligand, thereby influencing the stereochemical outcome of the reaction.

Research Findings on Ketopinic Acid-Derived Auxiliaries

| Derivative Type | Application | Key Findings | Reference |

| Oxazolone | Asymmetric synthesis of (2S,3R)-hydroxyglutamic acid | The ketopinic acid-derived oxazolone directed bromination and subsequent functionalization with high diastereoselectivity. | beilstein-journals.org |

| Hydroxyoxazoline | Catalytic asymmetric Diels-Alder reaction | Achieved up to 90% ee. The structure of the β-amino alcohol component is crucial for tuning selectivity. | researchgate.net |

| Phosphine-Oxazoline Ligand | Asymmetric Heck reaction | Palladium complexes of these ligands, derived from (+)-ketopinic acid, served as efficient catalysts. | acs.org |

| Imino-phosphine Ligand | Palladium-catalyzed asymmetric Diels–Alder reactions | Used to prepare six-membered carbocycles with good stereocontrol. | scientificlabs.co.uk |

Modification of the Ketone Group: Stereoselective Reductions

The carbonyl group of ketopinic acid is another key site for modification. Its reduction leads to the formation of endo- and exo-hydroxy acids. The stereochemical outcome of this reduction is highly dependent on the reducing agent used, which allows for the selective synthesis of either diastereomer. These resulting hydroxy acids are valuable as chiral auxiliaries themselves or as precursors to other chiral ligands.

A study demonstrated the facile synthesis of diastereomerically pure (1S, 2R)- and (1S, 2S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acids starting from (1S)-ketopinic acid. jst.go.jp The reduction of an alkyl ketopinate with L-Selectride®, a sterically hindered reducing agent, exclusively formed the (1S, 2R)-2-hydroxy isomer (the exo-alcohol). This high stereoselectivity is attributed to the steric hindrance of the camphor skeleton, which directs the hydride attack to the less hindered exo face. The other diastereomer, the (1S, 2S) or endo-alcohol, could then be obtained through a base-catalyzed epimerization of the exo-isomer. jst.go.jp

Diastereoselective Reduction of Alkyl Ketopinate

| Starting Material | Reducing Agent | Diastereomeric Outcome | Key Feature | Reference |

| Alkyl (1S)-ketopinate | L-Selectride® | Exclusive formation of (1S, 2R)-2-hydroxy isomer (exo) | Steric bulk of the reducing agent leads to attack from the less hindered face. | jst.go.jp |

| (1S, 2R)-2-hydroxy isomer | Base-catalyzed epimerization | Formation of (1S, 2S)-2-hydroxy isomer (endo) | Access to the other diastereomer via a retro-aldol reaction mechanism. | jst.go.jp |

Formation of Chiral Schiff Bases for Asymmetric Alkylation

Condensing this compound with primary amines, such as diethyl aminomethylphosphonate, yields chiral Schiff bases. tandfonline.comlookchem.com The rigid camphor backbone of the ketopinic acid creates a sterically defined environment around the imine double bond. Deprotonation of the Schiff base generates a chiral enolate that subsequently undergoes diastereoselective alkylation. The chiral auxiliary is then cleaved, typically by hydrolysis, to afford the α-substituted amine product with high enantiomeric purity.

This strategy has been successfully applied to the asymmetric synthesis of diethyl (S)-α-amino-α-alkyl phosphonates. lookchem.comscilit.com The alkylation of the chiral Schiff base derived from (+)-ketopinic acid and diethyl aminomethylphosphonate, followed by hydrolysis, yielded the target aminophosphonates with high enantiomeric excesses, particularly when using reactive electrophiles like benzyl (B1604629) and allyl halides. lookchem.com

Asymmetric Synthesis of Aminophosphonates via Chiral Schiff Base

| Alkylating Agent (RX) | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Benzyl bromide | (S) | High | lookchem.com |

| Allyl bromide | (S) | High | lookchem.com |

Decarboxylative Functionalization

More recent strategies have explored the use of the carboxylic acid moiety as a handle for radical-based transformations. Through decarboxylative functionalization, the ketopinic acid can be converted into a radical precursor, such as an N-hydroxyphthalimide (NHPI) ester or a xanthate. nih.govdiva-portal.org This approach allows for the formation of C-C bonds by coupling the resulting alkyl radical with various partners, including Michael acceptors. For example, the radical precursor derived from ketopinic acid has been successfully coupled with Michael acceptors to provide the corresponding alkyl-ligated products with high efficiency. diva-portal.org This method significantly broadens the scope of derivatization beyond the traditional chemistry of the carbonyl and carboxyl groups.

Spectroscopic and Analytical Methodologies for Stereochemical Characterization

Spectroscopic Techniques for Enantiomeric Purity Assessment

Spectroscopic methods offer rapid and precise assessment of the enantiomeric composition of chiral compounds. For (1R)-(-)-Ketopinic acid, polarimetry and circular dichroism are particularly valuable for quantifying enantiomeric excess and assigning absolute configuration.

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This rotation, known as optical rotation, is an intrinsic property of a chiral molecule. The specific rotation ([α]) is a standardized measure, defined as the observed angle of rotation for a solution at a specific concentration and path length, at a given temperature and wavelength (typically the sodium D-line, 589 nm).

For a given enantiomer, the specific rotation has a characteristic sign and magnitude. Its mirror image, the other enantiomer, will rotate light to the exact same degree but in the opposite direction. This compound is levorotatory, meaning it rotates plane-polarized light to the left (counter-clockwise), indicated by the negative sign. Its enantiomer, (1S)-(+)-Ketopinic acid, is dextrorotatory (+).

The enantiomeric excess (ee) of a sample can be calculated by comparing the observed specific rotation of the sample to the specific rotation of the pure enantiomer, using the following formula:

Enantiomeric Excess (% ee) = ([α]observed / [α]max) x 100

Where:

[α]observed is the specific rotation of the mixture.

[α]max is the specific rotation of the pure enantiomer.

A racemic mixture, containing equal amounts of both enantiomers, will have an observed rotation of 0° as the rotations of the individual enantiomers cancel each other out.

Table 1: Specific Rotation Values for Ketopinic Acid Enantiomers

| Enantiomer | Specific Rotation ([α]) | Conditions |

| (1S)-(+)-Ketopinic acid | +58° | c = 1 in chloroform (B151607), 23°C |

| This compound | -58° (expected) | c = 1 in chloroform, 23°C |

| (1S)-(+)-Ketopinic acid | +25.5° | c = 0.65 in Methanol, 20°C |

| This compound | -25.5° (expected) | c = 0.65 in Methanol, 20°C |

Data sourced from commercial supplier information for the (S)-(+) enantiomer; the (R)-(-) value is inferred. sigmaaldrich.comchemimpex.com

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption (measured as ellipticity) against wavelength. Chiral molecules produce characteristic CD spectra, known as Cotton effects, in the wavelength regions where they absorb light.

For stereochemical assignment, CD spectroscopy is exceptionally informative. Enantiomers produce CD spectra that are perfect mirror images of each other. chiralabsxl.com Therefore, the CD spectrum of this compound will be equal in magnitude but opposite in sign at all wavelengths compared to the spectrum of (1S)-(+)-Ketopinic acid. nih.gov This mirror-image relationship provides definitive proof of the enantiomeric relationship between two molecules and can be used to assign the absolute configuration by comparing the experimental spectrum to that of a known standard or to theoretical predictions. chiralabsxl.com

Furthermore, the magnitude of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric purity. nih.gov A racemic mixture will produce no CD signal. This allows for the determination of enantiomeric excess by creating a calibration curve of known enantiomeric compositions versus CD signal intensity at a specific wavelength. nih.gov

Table 2: Expected Circular Dichroism Characteristics for Ketopinic Acid Enantiomers

| Property | This compound | (1S)-(+)-Ketopinic acid | Racemic Ketopinic Acid |

| CD Spectrum | Characteristic spectrum with specific positive and negative Cotton effects. | Mirror-image spectrum of the (1R)-(-) enantiomer. | No CD signal (zero ellipticity at all wavelengths). |

| Sign of Cotton Effect | Opposite to the (1S)-(+) enantiomer at all wavelengths. | Opposite to the (1R)-(-) enantiomer at all wavelengths. | Not applicable. |

Chromatographic Techniques for Enantioseparation and Analysis

Chromatographic methods are the gold standard for separating and quantifying the enantiomers in a mixture. These techniques physically separate the two enantiomers, allowing for their individual detection and precise determination of their ratio.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for enantiomeric separation. chromatographyonline.com The separation is achieved by using a chiral stationary phase (CSP). A CSP is a solid support material that has been modified with an enantiomerically pure chiral selector. As the racemic mixture of the analyte passes through the column, the two enantiomers interact differently with the chiral selector, forming transient diastereomeric complexes. chiralpedia.com These complexes have different stabilities and, consequently, one enantiomer is retained on the column longer than the other, leading to their separation.

For an acidic compound like this compound, anion-exchanger type CSPs are particularly effective. chiraltech.com Chiral selectors based on quinine or quinidine carbamates, for instance, can separate acidic enantiomers through a combination of ionic interactions, hydrogen bonding, dipole-dipole interactions, and steric repulsion. chiraltech.com The mobile phase composition, including the type of organic modifier, pH, and additives, is optimized to achieve the best resolution between the enantiomer peaks. chiraltech.com

Table 3: Common Chiral Stationary Phases for Acidic Compound Separation

| CSP Type | Chiral Selector Example | Primary Interaction Mechanism |

| Anion-Exchanger | Quinine/Quinidine derivatives (e.g., CHIRALPAK QN-AX) | Ionic interaction, Hydrogen bonding |

| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) | Hydrogen bonding, Dipole-dipole, Steric inclusion |

| Protein-based | α1-acid glycoprotein (AGP) | Hydrophobic and polar interactions |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Inclusion, Hydrogen bonding, Ionic interactions |

Gas Chromatography (GC) is another powerful technique for chiral separations, valued for its high efficiency and sensitivity. chromatographyonline.com Similar to HPLC, chiral GC relies on a chiral stationary phase to differentiate between enantiomers. azom.com These CSPs are typically based on derivatized cyclodextrins or chiral polysiloxanes coated on the inside of a capillary column. azom.com

A key consideration for the GC analysis of this compound is its low volatility due to the carboxylic acid functional group. Carboxylic acids must typically be derivatized before GC analysis to increase their volatility and prevent peak tailing on the column. weber.hulibretexts.org A common derivatization strategy is esterification, for example, converting the carboxylic acid to its methyl ester. This derivatized mixture of enantiomers can then be separated on a suitable chiral GC column.

Table 4: Hypothetical GC Method Parameters for this compound Analysis

| Parameter | Description |

| Derivatization Step | Esterification (e.g., with diazomethane or methanol/acid catalyst) to form methyl ketopinate. |

| GC Column (CSP) | Cyclodextrin-based chiral capillary column (e.g., Rt-βDEX). |

| Injector Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., 100°C to 220°C) to ensure elution and separation. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |

| Expected Outcome | Two separate peaks corresponding to the methyl esters of this compound and (1S)-(+)-Ketopinic acid. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Purity and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule.

For structural elucidation of this compound, ¹H and ¹³C NMR spectra would confirm the presence of key functional groups and the carbon skeleton. The ¹³C NMR spectrum is expected to show signals for the ketone carbonyl carbon (typically >200 ppm) and the carboxylic acid carbonyl carbon (around 165-185 ppm). pressbooks.puboregonstate.edu The ¹H NMR spectrum would show a characteristic signal for the carboxylic acid proton at a very downfield chemical shift (often >10 ppm) and distinct signals for the various aliphatic protons in the bicyclic camphor (B46023) framework. pressbooks.pub

Standard NMR spectroscopy cannot distinguish between enantiomers because they are spectroscopically identical in an achiral environment. However, NMR is an excellent method for determining diastereomeric purity. To assess the enantiomeric purity of this compound, it can be derivatized with a single, pure enantiomer of a chiral derivatizing agent (CDA), such as a chiral alcohol or amine. This reaction converts the pair of enantiomers into a pair of diastereomers.

Diastereomers have different physical properties and, crucially, distinct NMR spectra. mdpi.com The protons and carbons near the chiral centers in the two resulting diastereomers will experience slightly different magnetic environments, leading to separate, identifiable signals in the NMR spectrum. By integrating the peak areas of these corresponding signals, the ratio of the diastereomers—and thus the enantiomeric ratio of the original ketopinic acid sample—can be accurately determined.

Table 5: Expected NMR Chemical Shift Regions for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

| ¹H NMR | Carboxylic Acid (-COOH) | 10 - 13 |

| Aliphatic (Bridgehead, -CH₂-, -CH-) | 1 - 3 | |

| Methyl (-CH₃) | 0.8 - 1.5 | |

| ¹³C NMR | Ketone Carbonyl (C=O) | >200 |

| Carboxylic Acid Carbonyl (-COOH) | 165 - 185 | |

| Aliphatic (-C-, -CH₂-, -CH-) | 20 - 60 | |

| Methyl (-CH₃) | 10 - 25 |

Theoretical and Computational Investigations Involving 1r Ketopinic Acid

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular properties with high accuracy. These methods, rooted in quantum mechanics, are used to model the electronic structure of molecules, from which properties like equilibrium geometry, conformational stability, and spectroscopic parameters can be derived.

For a rigid bicyclic molecule such as (1R)-(-)-Ketopinic acid, computational methods can precisely predict bond lengths, bond angles, and torsional angles. Techniques like Density Functional Theory (DFT) and ab initio methods (e.g., Møller-Plesset perturbation theory or Coupled Cluster) are employed to solve the Schrödinger equation approximately. By calculating the potential energy surface of the molecule, chemists can identify the lowest energy conformations and understand the energy barriers between different rotational isomers. While specific conformational analysis of this compound is not extensively detailed in readily available literature, the application of these standard computational protocols would allow for a thorough exploration of its three-dimensional structure and energetics.

Computational Analysis of Ester Bond Stability and Reactivity

Computational chemistry is particularly useful for analyzing the stability and reactivity of functional groups within a molecule. For derivatives of this compound, such as its esters, these methods can quantify the strength of chemical bonds and predict their susceptibility to chemical reactions.

Quantum chemical calculations have been employed to compare the stability of esters derived from bicyclic monoterpenoids. Studies have shown that the energy required for the destruction of the ester bond in derivatives of (+)-ketopinic acid is lower than that required for the breaking of a similar bond in esters of (-)-borneol (B1667373). researchgate.netresearchgate.net This suggests a higher reactivity for the ketopinic acid esters under certain conditions. This computational insight is valuable as it helps explain experimental observations, such as the instability of ketopinic acid esters during purification techniques like column chromatography, where they can undergo transesterification. researchgate.net

Internal Bond Strength Index (IBSI) Analysis

To provide a more quantitative measure of bond stability, computational chemists can use tools like the Internal Bond Strength Index (IBSI). The IBSI is a recently developed index that quantifies the strength of a chemical bond based on the electron density distribution. researchgate.net It offers a reliable way to compare the intrinsic strength of specific bonds across different molecules.

In a comparative study, the IBSI was calculated for the alkyl C–O bond in esters of (+)-ketopinic acid, (-)-camphanic acid, and (-)-borneol. The analysis revealed that the IBSI value for this bond in (-)-borneol esters is higher than in the esters of (+)-ketopinic and (-)-camphanic acids. researchgate.netresearchgate.net This finding computationally confirms that the C–O bond in ketopinic acid esters is intrinsically weaker, correlating with the lower energy required for its cleavage and the observed lower stability of these compounds. researchgate.netresearchgate.net

| Compound Type | Relative Ester Bond Dissociation Energy | Relative Internal Bond Strength Index (IBSI) for Alkyl C–O Bond |

|---|---|---|

| (+)-Ketopinic acid esters | Lower | Lower |

| (-)-Camphanic acid esters | Lower | Lower |

| (-)-Borneol esters | Higher | Higher |

Molecular Docking Studies of Ketopinic Acid Derivatives in Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). science.gov This method is crucial in drug discovery and materials science for understanding and predicting molecular interactions.

In a typical molecular docking study, derivatives of this compound could be evaluated as potential ligands for a specific biological target. The process involves generating a three-dimensional structure of the ligand and the receptor. A scoring function is then used to calculate the binding affinity, or strength of the interaction, for many possible binding poses. The results, often expressed as a docking score or binding energy, help identify the most stable ligand-receptor complex and the key interactions (like hydrogen bonds or hydrophobic interactions) that stabilize it. While specific docking studies featuring ketopinic acid derivatives are not prominently documented, this computational approach remains a powerful tool for screening their potential biological activity in silico.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the lowest energy reaction pathways. This provides a step-by-step understanding of how reactants are converted into products.

For reactions involving this compound or its derivatives, computational chemistry can be used to explore various possible mechanisms. For instance, if a ketopinic acid derivative is used in a synthesis, calculations can help determine whether the reaction proceeds through a concerted or a stepwise mechanism, identify the rate-determining step, and explain the stereochemical outcome of the reaction. These theoretical insights complement experimental studies and can guide the optimization of reaction conditions to improve yield and selectivity.

Prediction of Enantioselectivity in Asymmetric Catalysis

Asymmetric catalysis is a field where predicting the stereochemical outcome of a reaction is paramount. Given its inherent chirality, this compound and its derivatives have the potential to be used as chiral auxiliaries or ligands in enantioselective transformations. Computational chemistry offers powerful methods to predict and rationalize the enantioselectivity of such reactions.

Predicting enantioselectivity often involves calculating the energies of the diastereomeric transition states that lead to the different enantiomeric products. The enantiomeric excess (e.e.) of a reaction is related to the difference in the free energy (ΔΔG‡) between these transition states. A small energy difference of just a few kilocalories per mole can result in high enantioselectivity. beilstein-journals.org Modern computational approaches, including data-driven and holistic models, aim to predict reaction performance by correlating various reaction parameters with enantioselectivity, streamlining the development of new catalysts and reactions. nih.govnih.gov Although specific applications of these predictive models to reactions involving this compound are not widely reported, the theoretical framework exists to guide the design of new stereoselective syntheses using this chiral building block.

Future Research Directions for 1r Ketopinic Acid in Organic Chemistry

Exploration of Novel Catalytic Systems Employing Ketopinic Acid Derivatives

The inherent chirality and conformational rigidity of the camphor (B46023) skeleton make (1R)-(-)-Ketopinic acid an excellent starting point for the design of new chiral ligands and organocatalysts. iupac.orgresearchgate.net Future research will likely focus on creating more sophisticated derivatives to address current challenges in asymmetric catalysis.

A primary direction involves the synthesis of novel bidentate and polydentate ligands. For instance, new chiral P,N-ligands derived from ketopinic acid have already shown promise as efficient catalysts in palladium-catalyzed asymmetric Heck reactions. nih.gov Research can expand this by incorporating different donor atoms (e.g., S, Se) and modifying the electronic and steric properties of the ligand backbone to fine-tune reactivity and enantioselectivity for a wider range of transformations. This could include asymmetric hydrogenations, C-H functionalizations, and cross-coupling reactions.

Furthermore, the development of bifunctional organocatalysts derived from ketopinic acid is a promising avenue. These catalysts, which can activate both the nucleophile and the electrophile simultaneously, are highly effective in reactions like Mannich and Michael additions. beilstein-institut.de By attaching Brønsted acid/base sites or hydrogen-bond donors to the ketopinic acid scaffold, researchers can create catalysts for complex cascade reactions, enabling the rapid construction of intricate molecular architectures from simple precursors.

| Catalyst Type | Potential Reaction Application | Rationale for Development |

| Novel P,N,S-Ligands | Asymmetric Allylic Alkylation | Introduction of a soft sulfur donor could enhance coordination to late transition metals and influence enantioselectivity. |

| Bifunctional Catalysts | Asymmetric Aldol Reactions | Combining a Lewis basic site with the chiral scaffold can mimic enzymatic reaction pockets for precise stereocontrol. beilstein-institut.de |

| Immobilized Catalysts | Heterogeneous Catalysis | Grafting ketopinic acid-derived ligands onto solid supports (e.g., silica (B1680970), polymers) would facilitate catalyst recovery and reuse. |

| Chiral Phosphoric Acids | Friedel-Crafts Alkylation | Creating ketopinic acid-fused BINOL-type phosphoric acids could offer a new class of powerful Brønsted acid catalysts. mdpi.com |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. nih.govnih.gov A key future direction is the integration of this compound, both as a synthetic target and as a chiral catalyst, into automated flow platforms.

Developing a continuous flow synthesis for ketopinic acid derivatives would allow for safer handling of reagents and better control over reaction parameters like temperature and residence time, potentially leading to higher yields and purities. almacgroup.com This is particularly relevant for multi-step sequences required to build complex ligands from the initial ketopinic acid framework.

Moreover, immobilizing ketopinic acid-derived catalysts within packed-bed reactors is a major area for exploration. Such a setup would allow reagents to flow through the catalytic bed, with the product emerging continuously. This approach simplifies purification, enables catalyst reuse, and is ideal for large-scale production of chiral compounds. bme.hu Automated platforms can use these flow reactors to rapidly screen libraries of substrates or optimize reaction conditions with minimal human intervention, accelerating the discovery of new asymmetric transformations. mpg.denih.gov

| Feature | Batch Synthesis | Flow Chemistry | Potential Advantage for Ketopinic Acid Applications |

| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio | Improved safety and selectivity in exothermic derivatization reactions. |

| Scalability | Challenging, requires re-optimization | Straightforward by extending run time | Enables easier production of ketopinic acid-derived ligands and catalysts for industrial use. |

| Catalyst Handling | Homogeneous, requires separation | Can be immobilized in packed beds | Facilitates catalyst recycling and integration into multi-step continuous syntheses. bme.hu |

| Process Control | Manual or semi-automated | Precise digital control of parameters | Allows for fine-tuning of reaction conditions to maximize enantioselectivity. |

Design of Advanced Materials Featuring this compound Chiral Recognition Sites

The well-defined, three-dimensional structure of this compound makes it an ideal chiral building block for the construction of advanced materials with molecular recognition capabilities. goettingen-research-online.de Future research will focus on incorporating this chiral motif into polymers, metal-organic frameworks (MOFs), and sensor arrays for applications in enantioselective separations and analysis.

One area of investigation is the synthesis of chiral stationary phases (CSPs) for chromatography. By covalently attaching ketopinic acid derivatives to a solid support like silica gel, it is possible to create materials that can selectively interact with one enantiomer of a racemic mixture over the other, enabling efficient separation. oaepublish.com The rigid structure of the ketopinic acid unit can create well-defined chiral pockets that enhance recognition.

Another exciting frontier is the use of ketopinic acid as a chiral linker in the design of porous crystalline materials such as MOFs. rsc.org These materials could feature chiral pores tailored for the selective adsorption of specific enantiomers, offering potential for large-scale enantiomeric separations of pharmaceuticals and fine chemicals. Furthermore, integrating ketopinic acid-based recognition sites into electrochemical or fluorescent sensor platforms could lead to new analytical devices for the rapid determination of enantiomeric excess. mdpi.comnih.govresearchgate.net

| Material Type | Design Principle | Potential Application |

| Chiral Polymers | Polymerization of ketopinic acid-containing monomers. | Membranes for enantioselective filtration; bulk chiral materials. |

| Metal-Organic Frameworks (MOFs) | Use of ketopinic acid derivatives as chiral organic linkers. | Large-scale separation of enantiomers; heterogeneous asymmetric catalysis. rsc.org |

| Molecularly Imprinted Polymers (MIPs) | Polymerization around a template molecule using a ketopinic acid functional monomer. | Highly selective sensors and sorbents for a specific target enantiomer. |

| Self-Assembled Monolayers | Adsorption of functionalized ketopinic acid derivatives onto surfaces (e.g., gold). | Chiral electrodes for electrochemical sensing and analysis. researchgate.net |

Development of Sustainable and Green Chemistry Protocols for Synthesis and Application

In line with the growing importance of green chemistry, future research will seek to develop more environmentally benign methods for both the synthesis and application of this compound. acs.orgispe.org This involves minimizing waste, using renewable resources, and employing safer reaction conditions.

This compound is derived from camphor, a renewable, plant-based resource, which is an excellent starting point for sustainability. researchgate.netkit.edu However, the synthetic transformations used to create its derivatives often rely on traditional organic solvents and stoichiometric reagents. Future work will focus on replacing these with greener alternatives. This includes the use of biocatalysis, where enzymes are used to perform selective transformations under mild conditions in aqueous media, reducing the need for protecting groups and harsh reagents. rsc.orgpharmtech.com

Another key goal is the development of catalytic reactions that proceed in green solvents like water, ethanol, or supercritical CO2, or under solvent-free conditions. nih.gov Designing ketopinic acid-derived catalysts that are stable and effective in these media is a significant challenge but offers substantial environmental benefits. Research into improving atom economy—ensuring that the maximum number of atoms from the reactants are incorporated into the final product—will also be crucial. This can be achieved through the design of cascade reactions where multiple bonds are formed in a single operation, catalyzed by a ketopinic acid-based system. nih.gov

| Green Chemistry Principle | Traditional Approach | Future Sustainable Protocol |

| Waste Prevention | Multi-step synthesis with protection/deprotection. | One-pot or cascade reactions catalyzed by a ketopinic acid derivative. nih.gov |

| Safer Solvents | Use of chlorinated solvents (e.g., dichloromethane). | Reactions in water, bio-based solvents (e.g., ethyl lactate), or solvent-free conditions. mdpi.com |

| Catalysis | Use of stoichiometric chiral reagents. | Development of highly efficient, recyclable ketopinic acid-derived organocatalysts or ligands. |

| Renewable Feedstocks | Starting from petrochemicals. | Utilizing camphor as a bio-based starting material for ketopinic acid and its derivatives. kit.edu |

Q & A

Q. What are the established synthetic routes for (1R)-(-)-Ketopinic acid, and how can researchers validate product purity?

Methodological Answer:

- Synthesis Routes :

- Validation :

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

- Primary Tools :

- NMR Spectroscopy : Resolves stereochemical configuration and monitors reaction progress (e.g., distinguishing (1R) vs. (1S) enantiomers).

- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB with hexane-isopropanol mobile phases.

- X-ray Crystallography : Determines absolute configuration for crystalline derivatives .

- Supplementary Methods :

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its reactivity in chiral auxiliary applications?

Methodological Answer:

- Reactivity Insights :

- The (1R)-(-)-enantiomer acts as a chiral building block for synthesizing Schiff base precursors and oxazolidinone auxiliaries , enabling asymmetric synthesis of α-aminophosphonates .

- Steric Effects : The bicyclic structure imposes steric constraints, directing nucleophilic attacks to specific sites (e.g., carbonyl group) .

- Experimental Design :

Q. What factors contribute to the instability of this compound esters during chromatographic purification?

Methodological Answer:

- Key Findings :

- Mitigation Strategies :

- Avoid methanol in eluents; use ethanol or acetonitrile instead.

- Employ quantum chemical calculations (e.g., Gibbs free energy ΔG‡) to predict stability (Table 1).

Table 1 : Thermodynamic Parameters for Transesterification of Ketopinic Acid Esters

| Compound | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) | IBSI (C–O Bond Strength) |

|---|---|---|---|

| 9a | 98.2 | 87.5 | 0.45 |

| 13a | 102.4 | 89.1 | 0.41 |

| Ia | 84.3 | 75.6 | 0.52 |

Q. How can quantum chemical calculations elucidate the transesterification mechanisms of this compound esters?

Methodological Answer:

- Computational Workflow :

- Geometry Optimization : Use DFT (e.g., B3LYP/6-31G*) to model ester structures.

- Transition State Analysis : Locate intermediates (e.g., tetrahedral intermediate B in AAC2 mechanism) using frequency calculations.

- Thermodynamic Profiling : Calculate ΔrG° and Intrinsic Bond Strength Index (IBSI) to compare bond dissociation energies .

- Validation : Correlate computational results with experimental NMR kinetics (e.g., half-life of esters in MeOH).

Q. How do atmospheric oxidation processes affect the detection and quantification of this compound in environmental samples?

Methodological Answer:

- Analytical Challenges :

- Methodology :

Research Design & Best Practices

Q. How should researchers formulate hypothesis-driven studies on this compound derivatives?

Methodological Answer:

- Framework : Apply PICO (Population: compound derivatives; Intervention: reaction conditions; Comparison: control analogs; Outcome: stability/reactivity metrics) or FINER (Feasible, Novel, Ethical, Relevant) criteria .

- Example Hypothesis :

"The steric bulk of this compound’s bicyclic framework reduces transesterification rates compared to camphanic acid derivatives under acidic conditions."

Q. What reporting standards are critical for publishing synthetic studies involving this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.